molecular formula C18H20O6 B14332406 Butanoic acid, 4,4'-[2,7-naphthalenediylbis(oxy)]bis- CAS No. 109217-64-3

Butanoic acid, 4,4'-[2,7-naphthalenediylbis(oxy)]bis-

Cat. No.: B14332406
CAS No.: 109217-64-3
M. Wt: 332.3 g/mol
InChI Key: MOWIKVHFTUBNIZ-UHFFFAOYSA-N
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Description

4,4’-(Naphthalene-2,7-diylbis(oxy))dibutanoic acid is an organic compound characterized by the presence of a naphthalene core substituted with butanoic acid groups through ether linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(Naphthalene-2,7-diylbis(oxy))dibutanoic acid typically involves the reaction of 2,7-dihydroxynaphthalene with 4-bromobutanoic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl groups of the naphthalene core attack the bromine atoms of the butanoic acid, forming ether linkages.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. The use of catalysts and continuous flow reactors can further enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4,4’-(Naphthalene-2,7-diylbis(oxy))dibutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

    Substitution: The ether linkages can be targeted for substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of naphthalene-2,7-dicarboxylic acid.

    Reduction: Formation of 4,4’-(Naphthalene-2,7-diylbis(oxy))dibutanol.

    Substitution: Formation of various substituted naphthalene derivatives depending on the reagents used.

Scientific Research Applications

4,4’-(Naphthalene-2,7-diylbis(oxy))dibutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers and advanced materials due to its structural rigidity and functional versatility.

Mechanism of Action

The mechanism by which 4,4’-(Naphthalene-2,7-diylbis(oxy))dibutanoic acid exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction cascades or metabolic pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-(Naphthalene-2,7-diylbis(oxy))diphthalonitrile
  • 4,4’-(Naphthalene-2,7-diylbis(oxy))dianiline

Uniqueness

4,4’-(Naphthalene-2,7-diylbis(oxy))dibutanoic acid is unique due to its specific substitution pattern and the presence of butanoic acid groups

Properties

CAS No.

109217-64-3

Molecular Formula

C18H20O6

Molecular Weight

332.3 g/mol

IUPAC Name

4-[7-(3-carboxypropoxy)naphthalen-2-yl]oxybutanoic acid

InChI

InChI=1S/C18H20O6/c19-17(20)3-1-9-23-15-7-5-13-6-8-16(12-14(13)11-15)24-10-2-4-18(21)22/h5-8,11-12H,1-4,9-10H2,(H,19,20)(H,21,22)

InChI Key

MOWIKVHFTUBNIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CC(=C2)OCCCC(=O)O)OCCCC(=O)O

Origin of Product

United States

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